Discovery and Synthesis of AZ-TAK1: A Technical Overview
Discovery and Synthesis of AZ-TAK1: A Technical Overview
Executive Summary
Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways. It integrates signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, to activate downstream cascades such as NF-κB and JNK/p38 MAPK.[1][2][3] Its central role makes it a compelling therapeutic target for cancers and inflammatory diseases.[4][5] This document provides a comprehensive technical guide on AZ-TAK1, a novel, ATP-competitive small molecule inhibitor of TAK1. We detail its mechanism of action, biochemical and cellular activity, and provide a representative synthetic approach based on related compounds.
The TAK1 Signaling Axis
TAK1 is a key mediator of cellular responses to environmental stress and cytokines.[6] Upon stimulation by ligands such as TNF-α, IL-1, or Toll-like receptor (TLR) agonists, a series of receptor-proximal events lead to the recruitment and activation of the TAK1 complex, which includes the regulatory subunits TAB1 and TAB2/3.[1][7] Activated TAK1 then phosphorylates downstream kinases, primarily IκB kinase (IKK) and MAPK kinases (MKKs), leading to the activation of the NF-κB and AP-1 transcription factors, respectively.[8] These transcription factors orchestrate the expression of numerous genes involved in inflammation, immunity, and cell survival.[8]
Discovery and Synthesis of AZ-TAK1
Discovery
AZ-TAK1, chemically identified as 1-(2-(3-ethyl-5-(5-fluoro-4-(imidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-ylamino)phenoxy)ethyl)piperidin-4-ol, was developed as a potent, ATP-competitive inhibitor of TAK1.[9] Its discovery was part of a broader effort to identify selective kinase inhibitors for therapeutic intervention in oncology. The binding mode of AZ-TAK1 involves a U-shaped conformation within the TAK1 active site, where the aminopyrimidine moiety forms two critical hydrogen bonds with the kinase hinge region (A81).[9] This interaction effectively blocks ATP binding and subsequent kinase activity.
Synthesis Overview
While the specific, step-by-step synthesis of AZ-TAK1 is proprietary, a plausible synthetic route can be conceptualized based on the synthesis of similar imidazopyrazine and imidazopyridazine derivatives reported in the literature.[4][10] The process would likely involve a multi-step convergent synthesis, coupling key heterocyclic intermediates.
Experimental Protocols and Data
Kinase Inhibition Assay
Protocol: The inhibitory activity of AZ-TAK1 against TAK1 and a panel of other kinases was determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, which measures the phosphorylation of a substrate by the kinase.[11]
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Reagents: Recombinant TAK1/TAB1 complex, fluorescently labeled substrate (e.g., MKK6kd), ATP, and a terbium-labeled anti-phospho-substrate antibody.[9]
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Procedure: The kinase, substrate, and varying concentrations of AZ-TAK1 are incubated in a microplate.
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The reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
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The reaction is stopped, and the terbium-labeled antibody is added to detect the phosphorylated product.
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The TR-FRET signal is read on a compatible plate reader.
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Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Data Summary: AZ-TAK1 is a potent TAK1 inhibitor but exhibits activity against other kinases, indicating a degree of polypharmacology.[12]
| Kinase | IC50 (nM) | Reference |
| TAK1 | < 100 | [12] |
| HIPK2 | 3 | [12] |
| CDK9 | 9 | [12] |
| Table 1: Kinase selectivity profile of AZ-TAK1.[12] |
Cellular Proliferation and Apoptosis Assays
Protocol: The anti-proliferative effects of AZ-TAK1 were assessed across a panel of lymphoma cell lines.
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Cell Culture: Lymphoma cell lines (e.g., Mino, SP53, Jeko) are cultured in appropriate media.[13]
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Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of AZ-TAK1 for a specified duration (e.g., 48-72 hours).
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Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.
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Apoptosis Measurement: Apoptosis can be quantified via flow cytometry using Annexin V/Propidium Iodide (PI) staining to identify early and late apoptotic cells.
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Data Analysis: IC50 values for cell proliferation are calculated from dose-response curves. The percentage of apoptotic cells is determined from flow cytometry data.
Data Summary: AZ-TAK1 potently inhibits the proliferation of various lymphoma cell lines with sub-micromolar efficacy.[8]
| Cell Line | IC50 (µM) | Reference |
| 8 of 9 Lymphoma Lines Tested | < 0.25 | [8] |
| LoVo (Colon Cancer) | 0.075 | [13][14] |
| Table 2: Anti-proliferative activity of AZ-TAK1 in various cancer cell lines. |
Western Blot Analysis for Target Engagement
Protocol: Western blotting is used to confirm that AZ-TAK1 engages its target in cells by measuring the phosphorylation status of TAK1 and its downstream substrates.[15]
Results: In mantle cell lymphoma (MCL) cell lines, treatment with AZ-TAK1 led to a marked decrease in the phosphorylation of TAK1, p38, and IκBα.[8][15] The dephosphorylation of IκBα prevents its degradation, thereby sequestering NF-κB (p65) in the cytoplasm and inhibiting its nuclear translocation and transcriptional activity.[15]
Mechanism of Action
AZ-TAK1 functions as an ATP-competitive inhibitor, directly binding to the active site of TAK1 to block its catalytic function. This direct inhibition prevents the autophosphorylation of TAK1 and the subsequent phosphorylation of downstream targets IKK and MKKs.[8] The molecular consequences within cancer cells include:
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Inhibition of NF-κB Signaling: Dephosphorylation of IκBα leads to the inactivation of the pro-survival NF-κB pathway.[8][15]
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Inhibition of MAPK Signaling: Reduced phosphorylation of p38 MAPK disrupts a key signaling pathway involved in inflammation and stress responses.[15]
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Induction of Apoptosis: The shutdown of these critical survival pathways leads to the activation of the intrinsic caspase pathway, evidenced by the downregulation of XIAP (X-linked inhibitor of apoptosis protein) and the cleavage of caspases 9 and 3.[8][15] This culminates in the release of cytochrome c from the mitochondria and programmed cell death.[8]
Conclusion
AZ-TAK1 is a potent small molecule inhibitor of TAK1 that has demonstrated significant anti-proliferative and pro-apoptotic activity in preclinical cancer models, particularly in lymphomas.[8] It effectively abrogates TAK1-mediated signaling through the NF-κB and p38 MAPK pathways. While its kinase selectivity profile indicates some off-target activity, AZ-TAK1 serves as a valuable chemical probe to investigate the therapeutic potential of TAK1 inhibition. Further development of TAK1 inhibitors with improved selectivity and oral bioavailability remains an active area of research for the treatment of inflammatory diseases and cancer.[16][17]
References
- 1. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]
- 2. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and anti-tumor activity of imidazopyrazines as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 6. Structure-guided development of covalent TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]
- 8. Essential role of TAK1 in regulating mantle cell lymphoma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
